molecular formula C16H10F3NO2 B12876723 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one CAS No. 656234-33-2

5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B12876723
CAS No.: 656234-33-2
M. Wt: 305.25 g/mol
InChI Key: RJJWVVYUHULXLH-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one: is a synthetic organic compound that belongs to the isoquinolinone family This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.

    Formation of Isoquinoline Core: The benzaldehyde undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline core.

    Hydroxylation: The isoquinoline derivative is then subjected to hydroxylation at the 5th position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoquinolinone core can be reduced to form isoquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one.

    Reduction: Formation of 5-hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinoline.

    Substitution: Formation of substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.

    5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group on the phenyl ring.

    5-Hydroxy-4-(4-methylphenyl)isoquinolin-1(2H)-one: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the hydroxyl group and the trifluoromethyl group in 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one makes it unique

Properties

CAS No.

656234-33-2

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

5-hydroxy-4-[4-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)10-6-4-9(5-7-10)12-8-20-15(22)11-2-1-3-13(21)14(11)12/h1-8,21H,(H,20,22)

InChI Key

RJJWVVYUHULXLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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